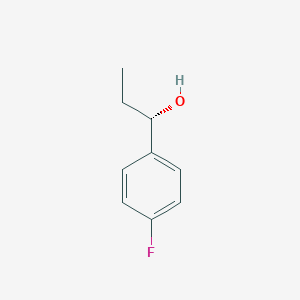

(1S)-1-(4-fluorophenyl)propan-1-ol

Vue d'ensemble

Description

(1S)-1-(4-fluorophenyl)propan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (4-fluorophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, (4-fluorophenyl)propan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form (1S)-1-(4-fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products:

Oxidation: (4-fluorophenyl)propan-1-one.

Reduction: (1S)-1-(4-fluorophenyl)propan-1-amine.

Substitution: (1S)-1-(4-fluorophenyl)propan-1-chloride.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁F

- Molecular Weight : Approximately 152.15 g/mol

- Functional Groups : Hydroxyl group (-OH), fluorophenyl group

The presence of a fluorine atom in the para position of the phenyl ring significantly enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various applications in medicinal chemistry and organic synthesis.

Chemistry

(1S)-1-(4-fluorophenyl)propan-1-ol serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to undergo several transformations, including:

- Oxidation : Conversion to (4-fluorophenyl)propan-1-one.

- Reduction : Formation of (1S)-1-(4-fluorophenyl)propan-1-amine.

- Substitution Reactions : Yielding derivatives such as (1S)-1-(4-fluorophenyl)propan-1-chloride.

These transformations make it a versatile building block in organic synthesis, facilitating the development of more complex chemical entities .

Biology

Research indicates that this compound may exhibit significant biological activities:

- Enzyme Interaction : The compound has been studied for its potential to modulate enzyme activity through specific molecular interactions. The fluorine atom enhances binding affinity to certain enzymes, influencing various biochemical pathways .

- Cellular Processes : Investigations into its effects on cellular signaling pathways suggest that it may play a role in regulating apoptosis and cell proliferation .

Medicine

The therapeutic potential of this compound is under exploration, particularly in:

- Drug Development : Its structural features allow it to act as a precursor for drugs targeting specific molecular pathways, including those related to neurological disorders .

- Pharmaceutical Intermediates : Due to its enhanced pharmacokinetic properties from fluorination, it is considered for use in synthesizing compounds with improved efficacy against various diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives related to this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that structural modifications could enhance antibacterial potency, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

Research has shown that compounds with similar structures can inhibit Bcl proteins, which regulate apoptosis in cancer cells. Derivatives of this compound have demonstrated promising results in promoting apoptosis in tumor cells, suggesting potential applications in cancer therapy .

Data Summary Table

| Application Area | Key Findings | Potential Uses |

|---|---|---|

| Chemistry | Intermediate for synthesis; versatile reactivity | Organic synthesis, pharmaceutical development |

| Biology | Modulates enzyme activity; influences cellular processes | Biochemical probes, metabolic studies |

| Medicine | Potential therapeutic agent; drug precursor | Neurological disorders treatment, drug development |

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | Antimicrobial formulations |

| Anticancer | Induces apoptosis in cancer cells | Cancer therapy development |

Mécanisme D'action

The mechanism by which (1S)-1-(4-fluorophenyl)propan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

- (1S)-1-(4-chlorophenyl)propan-1-ol

- (1S)-1-(4-bromophenyl)propan-1-ol

- (1S)-1-(4-methylphenyl)propan-1-ol

Comparison: Compared to its analogs, (1S)-1-(4-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in research and industrial applications.

Activité Biologique

(1S)-1-(4-fluorophenyl)propan-1-ol is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by a fluorinated phenyl group, enhances its interaction with biological targets, making it a subject of interest in drug development and pharmacology.

- Molecular Formula : C9H11F

- Molecular Weight : 152.17 g/mol

- CAS Number : 456-03-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The presence of the hydroxyl group allows for the formation of hydrogen bonds with enzymes or receptors, while the fluorine atom enhances electronic properties, potentially increasing binding affinity to target sites .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies indicate that compounds with similar structures can exhibit antimicrobial properties, suggesting that this compound may also have such effects. The fluorine substitution is believed to enhance these properties by increasing lipophilicity and membrane permeability .

- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in neuropharmacology. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated alcohols, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's lipophilic nature .

2. Neuropharmacological Research

In a pharmacological study, this compound was tested for its effects on neurotransmitter release in vitro. Results showed that the compound modulated the release of dopamine and serotonin, indicating potential as a therapeutic agent for mood disorders .

Comparative Analysis

The biological activity of this compound can be compared with related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol | Moderate antimicrobial effects | Similar structure; chlorine may reduce efficacy |

| (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol | Neuroactive; potential antidepressant | Amino group enhances interaction with receptors |

| (R)-3-hydroxy-2-(4-fluorophenyl)butan-2-one | Antioxidant properties | Different chain length affects bioactivity |

Propriétés

IUPAC Name |

(1S)-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNKDCZWGZSHNR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.